3-Propanoylbenzoic acid

Description

Contextualization within Benzoic Acid Derivatives Chemistry

3-Propanoylbenzoic acid is a member of the extensive family of benzoic acid derivatives. These are aromatic carboxylic acids where a carboxyl group is attached to a benzene (B151609) ring; in this specific case, a propanoyl group further substitutes the ring at the meta position. Benzoic acid and its derivatives are of significant interest in organic chemistry and are widely utilized in various fields, including the synthesis of dyes, perfumes, and pharmaceuticals. The reactivity of both the carboxylic acid and the ketone functional groups in this compound makes it a versatile molecule in chemical synthesis.

Academic Significance and Research Trajectory

The academic significance of this compound lies primarily in its role as a versatile intermediate and building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable precursor for more complex molecules. Research involving this compound and its derivatives has been noted in the context of preparing more elaborate chemical structures, such as those investigated for medicinal purposes. For instance, derivatives of 3-propionylsalicylic acid, which shares a similar structural motif, are recognized as novel compounds useful as intermediates for synthesizing derivatives of 3-methylflavone-8-carboxylic acid. vulcanchem.com This highlights the trajectory of research focusing on utilizing such keto-acids as foundational elements for constructing larger, potentially bioactive molecules.

Chemical Profile of this compound

Physicochemical Properties

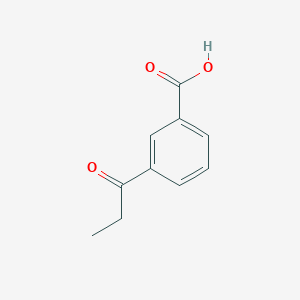

This compound is a solid at room temperature with a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol . chemscene.com Its structure consists of a benzene ring substituted with a carboxylic acid group and a propanoyl group.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H10O3 | chemscene.com |

| Molecular Weight | 178.18 g/mol | chemscene.com |

| IUPAC Name | This compound | mnstate.edu |

| CAS Number | 74380-71-5 | chemscene.com |

| SMILES | O=C(C1=CC=CC(C(CC)=O)=C1)O | chemscene.com |

Structural Elucidation

The structure of this compound features a benzene ring with a carboxylic acid (-COOH) group and a propanoyl (–C(=O)CH2CH3) group attached at positions 1 and 3, respectively. This meta-substitution pattern is a key feature influencing its chemical reactivity. The carbonyl group of the propanoyl substituent and the carboxyl group both act as deactivating, meta-directing groups in electrophilic aromatic substitution reactions.

Synthesis and Reactivity

Synthesis of this compound

A primary method for the synthesis of this compound and its derivatives is the Friedel-Crafts acylation . sigmaaldrich.comwikipedia.org This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.com For instance, the synthesis of a related compound, 4-ethoxy-3-propanoylbenzoic acid, is achieved through the Friedel-Crafts acylation of an ethoxybenzoic acid with propanoyl chloride. The reaction proceeds via the formation of an acylium ion, which then acts as an electrophile and attacks the benzene ring. sigmaaldrich.com

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of two key functional groups: the carboxylic acid and the ketone.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo a variety of reactions typical for this functional group. These include:

Neutralization: As an acid, it reacts with bases to form carboxylate salts. libretexts.org

Esterification: In the presence of an alcohol and an acid catalyst, it can form an ester.

Amide Formation: Reaction with amines, often activated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), yields amides. khanacademy.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid to a primary alcohol. iitk.ac.in

Reactions of the Ketone Group

The ketone group also partakes in a range of characteristic reactions:

Reduction: The carbonyl group of the ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or through catalytic hydrogenation. iitk.ac.in

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. libretexts.org

Wolff-Kishner or Clemmensen Reduction: These reactions can be used to reduce the ketone down to an alkyl group. wikipedia.org

Applications in Chemical Research

Role in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its bifunctionality allows for sequential or selective reactions at either the carboxylic acid or ketone moiety, enabling the construction of more complex molecular architectures. It can be used as a precursor for the synthesis of various heterocyclic compounds and other substituted aromatic derivatives.

Applications in Medicinal Chemistry

Benzoic acid derivatives are a common scaffold in medicinal chemistry, and this compound is no exception. It and its analogues have been investigated as starting materials for the synthesis of potentially bioactive molecules. For example, derivatives of 3-sulfonamido benzoic acid have been designed and synthesized as antagonists for the P2Y14 receptor, a target for inflammatory diseases like acute lung injury. nih.gov Furthermore, novel substituted 3-benzoic acid derivatives have been explored as inhibitors of MtDHFR (dihydrofolate reductase from M. tuberculosis), highlighting their potential in the development of new anti-tuberculosis agents. uef.fi The core structure of this compound provides a framework that can be chemically modified to optimize binding to biological targets. bbau.ac.in

Applications in Materials Science

The use of aromatic carboxylic acids in materials science, particularly in the synthesis of polymers, is an area of active research. journaljmsrr.com Compounds structurally similar to this compound can potentially be used as monomers or modifiers in polymer production. vulcanchem.com For instance, a polymer has been synthesized by reacting 3-aminobenzoic acid with epichlorohydrin, demonstrating the utility of benzoic acid derivatives in creating new polymeric materials with potential applications in coatings, adhesives, and biomedical devices. ontosight.ai The presence of both a carboxylic acid and a reactive ketone group in this compound suggests its potential for incorporation into polymer backbones or as a cross-linking agent to create materials with specific thermal or mechanical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propanoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXGVUOQOFRNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551218 | |

| Record name | 3-Propanoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74380-71-5 | |

| Record name | 3-Propanoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Propanoylbenzoic Acid and Its Analogues

Established Synthetic Routes to 3-Propanoylbenzoic Acid

The construction of the this compound framework can be achieved through several reliable synthetic methods. The most prominent of these is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a primary method for introducing an acyl group onto an aromatic ring. sigmaaldrich.comwikipedia.org The reaction typically involves an arene, an acylating agent (like an acyl chloride or anhydride), and a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comnih.gov

Direct acylation of benzoic acid with propanoyl chloride is challenging. The carboxyl group is strongly deactivating and a meta-director for electrophilic aromatic substitution, making the reaction conditions harsh and yields often low. A more effective and common strategy involves a multi-step sequence starting from a more reactive aromatic compound.

A prevalent approach is the Friedel-Crafts acylation of toluene (B28343) with propanoyl chloride. Toluene's methyl group is an activating, ortho-, para-director, leading to a mixture of 2-methyl-1-propanoylbenzene and 4-methyl-1-propanoylbenzene. To obtain the desired meta-relationship between the acyl and eventual carboxyl group, an alternative starting material is required. A logical sequence involves:

Acylation of Ethylbenzene (B125841): Friedel-Crafts acylation of ethylbenzene with propanoyl chloride yields a mixture of isomers, including 1-(3-ethylphenyl)propan-1-one.

Oxidation: The ethyl group of the isolated meta-isomer is then oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. savemyexams.com This converts the ethyl group to a carboxyl group, yielding the final product, this compound.

Because the ketone product can form a stable complex with the Lewis acid catalyst, stoichiometric amounts of the catalyst are generally required. wikipedia.orgorganic-chemistry.org

| Starting Material | Reagents | Key Intermediate | Final Product | Reference |

| Ethylbenzene | 1. Propanoyl chloride, AlCl₃2. KMnO₄, H₃O⁺ | 1-(3-ethylphenyl)propan-1-one | This compound | savemyexams.com |

This table illustrates a common synthetic pathway to this compound using a Friedel-Crafts based strategy.

Other Reaction Pathways for Core Structure Formation

Beyond Friedel-Crafts reactions, other synthetic routes can be employed to construct the this compound core. One such alternative involves the oxidation of a precursor molecule that already contains the necessary carbon skeleton. For instance, the oxidation of 3-(1-hydroxypropyl)benzoic acid or 3-propylbenzoic acid using suitable oxidizing agents would yield the target ketone.

Another potential pathway could involve organometallic chemistry. For example, a Grignard reaction between a propanoyl-containing Grignard reagent (CH₃CH₂C(O)MgBr) and a protected 3-bromobenzoic acid derivative, followed by deprotection and workup, could form the desired structure. Alternatively, the reaction of 3-cyanobenzonitrile with an organocadmium or organocuprate reagent derived from propanoic acid could provide the keto-acid after hydrolysis. These methods, while less common than Friedel-Crafts approaches, offer alternative disconnections for synthetic planning. reddit.com

Synthesis of Substituted this compound Derivatives

The synthesis of analogues of this compound with additional substituents on the aromatic ring or modifications to the side chains allows for the fine-tuning of molecular properties.

Strategies for Ortho-, Meta-, and Para-Substitution

Achieving specific substitution patterns on the this compound ring requires careful strategic planning, often dictating the entire synthetic sequence.

Ortho-Substitution: Introducing substituents ortho to the carboxylic acid can be accomplished using directed metalation strategies. rsc.org The carboxylate group can direct lithiation to the C-2 position, and the resulting organolithium species can be quenched with an appropriate electrophile. For example, rhodium-catalyzed carboxylate-directed C-H thiolation provides a method for introducing sulfur-based functional groups at the ortho position. rsc.org Alternatively, starting with an already ortho-substituted benzoic acid derivative, such as 2-hydroxybenzoic acid (salicylic acid), allows for subsequent acylation. The Friedel-Crafts or Fries reaction of salicylic (B10762653) acid derivatives can lead to 3-propionylsalicylic acid derivatives. google.comgoogle.com

Meta-Substitution: The propanoyl and carboxyl groups are both meta-directing for electrophilic aromatic substitution. researchgate.net Therefore, subjecting this compound itself to reactions like nitration or halogenation would be expected to introduce a new substituent at the C-5 position, which is meta to both existing groups.

Para-Substitution: Synthesizing para-substituted analogues typically involves starting with a para-substituted precursor. For example, the synthesis of 4-propanoylbenzoic acid begins with a Friedel-Crafts acylation of a suitable para-substituted benzene (B151609) derivative. lookchem.comnih.gov To synthesize a derivative like 4-ethoxy-3-propanoylbenzoic acid, one would likely start with phenetole (B1680304) (ethoxybenzene), perform a Friedel-Crafts acylation to introduce the propanoyl group, and then introduce the carboxylic acid functionality.

| Desired Substitution | General Strategy | Example Starting Material | Example Product | Reference |

| Ortho | Directed C-H Functionalization / Use of Substituted Precursors | 2-Hydroxybenzoic acid | 2-Hydroxy-3-propanoylbenzoic acid | google.comgoogle.com |

| Meta (at C-5) | Electrophilic Aromatic Substitution | This compound | 5-Nitro-3-propanoylbenzoic acid | researchgate.net |

| Para | Synthesis from para-substituted precursors | p-Xylene | 4-Methyl-3-propanoylbenzoic acid | lookchem.com |

This table outlines strategies for achieving different substitution patterns on the this compound scaffold.

Functional Group Interconversions on the Propanoyl Moiety

The ketone carbonyl group of the propanoyl moiety is a versatile functional handle for further molecular modifications. wikipedia.org

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). Complete reduction of the ketone to an alkane (a propyl group) can be achieved via Wolff-Kishner (hydrazine, KOH, heat) or Clemmensen (Zn(Hg), HCl) reduction conditions. organic-chemistry.org

Nucleophilic Addition: The carbonyl carbon is electrophilic and can react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

α-Functionalization: The α-carbons (the CH₂ group adjacent to the carbonyl) can be functionalized. For example, under acidic or basic conditions, halogenation can occur at the α-position.

| Reaction Type | Reagents | Product Functional Group |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Reduction to Alkane | H₂NNH₂, KOH (Wolff-Kishner) | Alkane (propyl) |

| Nucleophilic Addition | R-MgBr (Grignard reagent) | Tertiary Alcohol |

| α-Halogenation | Br₂, H⁺ or OH⁻ | α-Haloketone |

This table summarizes key transformations of the propanoyl group.

Heterocyclic Ring Incorporations and Modifications

The unique bifunctional nature of 3-aroylpropanoic acids, including this compound, featuring both a ketone and a carboxylic acid, renders them valuable precursors for the synthesis of various heterocyclic systems. The reactivity of these two functional groups allows for cyclization reactions with binucleophilic reagents to form a range of heterocyclic rings. This section details the synthetic strategies employed to incorporate and modify heterocyclic moieties using 3-aroylpropanoic acid analogues as key starting materials.

The most prevalent application of 3-aroylpropanoic acids in heterocycle synthesis is the formation of six-membered pyridazinone rings. This is typically achieved through a condensation reaction between the γ-keto acid and hydrazine (B178648) or its derivatives. The reaction proceeds via the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization involving the carboxylic acid to form the stable dihydropyridazinone ring. sphinxsai.comijrpc.comorientjchem.org

The general scheme involves reacting the 3-aroylpropanoic acid with hydrazine hydrate (B1144303), often in a solvent like ethanol (B145695) or methanol (B129727), under reflux conditions. sphinxsai.comorientjchem.org This straightforward method provides access to a wide array of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

Table 1: Synthesis of Pyridazinone Derivatives from 3-Aroylpropanoic Acids

| Starting Aroylpropanoic Acid | Reagent | Conditions | Product | Reference(s) |

| 3-Benzoylpropionic acid | Hydrazine hydrate | Methanol, reflux 4h | 6-Phenyl-2,3,4,5-tetrahydro-3-pyridazinone | sphinxsai.com |

| 3-Benzoylpropionic acid | Hydrazine hydrate | Ethanol, reflux 6h | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | orientjchem.org |

| 3-(4-Fluorobenzoyl)propionic acid | Hydrazine hydrate / Arylhydrazines | Ethanol, 60°C, 1-3h | 6-(4-Fluorophenyl)pyridazinone derivatives | researchgate.net |

| β-Aroylpropionic acids | 4-Hydrazinobenzenesulfonamide hydrochloride | Ethanol | 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones | nih.gov |

| 3-Aroylpropionic acids | Dihydropyrimidine hydrazine derivatives | N/A | Dihydropyrimidine and pyridazinone hybrids | nih.gov |

Further modifications can be performed on the initially synthesized pyridazinone ring to introduce additional complexity and functionality. One such modification is the conversion of the pyridazinone to a thiopyridazinone. This thionation is accomplished by treating the pyridazinone with a sulfurating agent like phosphorus pentasulfide in a high-boiling solvent such as xylene. sphinxsai.com Another modification is the dehydrogenation of the dihydropyridazinone ring to its aromatic pyridazinone counterpart, which can be achieved using reagents like bromine in acetic acid. jocpr.com

Table 2: Modifications of Pyridazinone Rings Derived from 3-Aroylpropanoic Acids

| Starting Compound | Reagent(s) | Conditions | Product | Reference(s) |

| 6-Aryl-2,3,4,5-tetrahydro-3-pyridazinone | Phosphorus pentasulfide (P₂S₅) | o-Xylene, reflux 4h | 6-Aryl-2,3,4,5-tetrahydro-3-thiopyridazinone | sphinxsai.com |

| 4,5-Dihydropyridazinone derivative | Bromine / Acetic acid | N/A | Aromatic pyridazinone derivative | jocpr.com |

Beyond pyridazinones, 3-aroylpropanoic acids can be used to synthesize other heterocyclic systems. For instance, they can serve as precursors for 2(3H)-furanones. tandfonline.com The electrophilicity of the functional groups in β-aroylpropionic acid allows for reactions with various nitrogen nucleophiles, such as thiosemicarbazide, to yield thiosemicarbazone derivatives, which are themselves versatile intermediates. researchgate.net

In a different synthetic approach, a pre-formed heterocyclic moiety can be attached to the this compound structure. An example is the synthesis of 2-aminobenzimidazole-2-N-propanoyl benzoic acid, which serves as an intermediate for creating more complex heterocyclic compounds. researchgate.netscribd.com

Chemical Reactivity and Transformation Pathways of 3 Propanoylbenzoic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a primary site for nucleophilic acyl substitution reactions.

Esterification is a common transformation of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This process, known as Fischer esterification, is a reversible equilibrium-driven reaction. libretexts.orglibretexts.org To favor the formation of the ester product, reaction conditions can be manipulated, for instance, by using an excess of the alcohol or by removing water as it is formed. libretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. byjus.com An analogous reaction is the conversion of 3-benzoylpropionic acid to its corresponding methyl ester by refluxing with methanol (B129727) and a catalytic amount of concentrated sulfuric acid. google.comgoogle.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 3-Propanoylbenzoic acid | Ethanol (B145695) | H₂SO₄ (conc.) | Ethyl 3-propanoylbenzoate |

| This compound | Methanol | H₂SO₄ (conc.) | Methyl 3-propanoylbenzoate |

The carboxylic acid functionality of this compound can be converted into an amide through reaction with ammonia (B1221849) or a primary or secondary amine. libretexts.org While direct reaction is possible, it often requires high temperatures. A more common and efficient laboratory method involves the initial conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640). ualberta.calibretexts.org For example, treatment of the carboxylic acid with thionyl chloride (SOCl₂) would yield 3-propanoylbenzoyl chloride, which readily reacts with an amine to form the corresponding amide. libretexts.org

Alternatively, coupling agents can be employed to facilitate the direct amidation of the carboxylic acid under milder conditions. lookchemmall.com These reagents activate the carboxylic acid in situ, allowing for nucleophilic attack by the amine. The carboxylic acid group in related molecules is noted as being available to form amides or esters. broadpharm.commedchemexpress.com

| Reactant 1 | Reactant 2 | Conditions/Reagents | Product |

|---|---|---|---|

| This compound | Ammonia (NH₃) | 1. SOCl₂ 2. Excess NH₃ | 3-Propanoylbenzamide |

| This compound | Dimethylamine (HN(CH₃)₂) | 1. SOCl₂ 2. HN(CH₃)₂ | N,N-Dimethyl-3-propanoylbenzamide |

Reactions of the Ketone Functionality (Propanoyl Group)

The propanoyl group features a ketone carbonyl, which is a site for nucleophilic addition and reactions at the adjacent alpha-carbon.

While the ketone carbonyl group itself does not typically undergo acylation, the carbon atoms alpha to the carbonyl are susceptible to reactions via an enolate intermediate. In the presence of a suitable base, a proton can be abstracted from the alpha-carbon (the methylene (B1212753) group of the propanoyl chain), forming a nucleophilic enolate. This enolate can then react with an acylating agent, such as an acyl chloride or anhydride, to form a β-dicarbonyl compound. This transformation represents an acylation at the alpha-position of the ketone.

The ketone group can be readily transformed through both reduction and oxidation reactions.

Carbonyl Reduction: The ketone can be reduced to a secondary alcohol. savemyexams.com This is a common transformation achieved using various reducing agents. wikipedia.org Hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. chemistrystudent.com Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like Raney Nickel is another method, although it may also reduce other functional groups if present. libretexts.org A patented process for a related compound, 3-benzoylpropionic acid, describes the reduction of the ketone to a hydroxyl group using borane (B79455) (BH₃). google.comgoogle.com

Carbonyl Oxidation: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, specific reagents or enzymatic systems can effect oxidation. Research on the related isomer, 4-propanoylbenzoic acid, has shown that cytochrome P450 monooxygenase enzymes can catalyze the oxidation of the propanoyl group. nih.gov The initial reaction forms an α-hydroxyketone, 4-(2-hydroxypropanoyl)benzoic acid. nih.gov Further enzymatic oxidation can lead to carbon-carbon bond cleavage, ultimately yielding terephthalic acid as a product. nih.gov The oxidative decarboxylation of β-benzoylpropionic acid by manganese(III) acetate (B1210297) has also been studied, indicating the susceptibility of the keto-acid structure to oxidative transformations. researchgate.net

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 3-(1-Hydroxypropyl)benzoic acid |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-(1-Hydroxypropyl)benzoic acid |

| Reduction | Borane (BH₃) | 3-(1-Hydroxypropyl)benzoic acid |

| Oxidation (Enzymatic) | Cytochrome P450 (by analogy) | 3-(2-Hydroxypropanoyl)benzoic acid |

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. minia.edu.eg The rate and position of this substitution are governed by the electronic effects of the substituents already present: the carboxylic acid (-COOH) and the propanoyl (-C(O)CH₂CH₃) groups.

Both the carboxylic acid and the ketone functionalities are electron-withdrawing groups. dalalinstitute.com Electron-withdrawing substituents deactivate the aromatic ring towards electrophilic attack, meaning the reactions are generally slower compared to benzene. hu.edu.jo These groups direct incoming electrophiles primarily to the meta position relative to themselves. dalalinstitute.com

In this compound, the substituents are at positions 1 and 3.

The carboxylic acid group at C1 directs incoming electrophiles to position C5 (meta).

The propanoyl group at C3 directs incoming electrophiles to position C5 (meta).

Both groups cooperatively direct substitution to the C5 position. The C2, C4, and C6 positions are deactivated by the inductive and/or resonance effects of the adjacent electron-withdrawing groups. Therefore, electrophilic reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or sulfonation (with fuming H₂SO₄) are expected to yield the 5-substituted derivative of this compound. hu.edu.jo

Nucleophilic Substitution Reactions (e.g., Michael Addition on Specific Derivatives)

The reactivity of this compound is characterized by the presence of two key functional groups: a carboxylic acid and a ketone. The carboxylic acid group is susceptible to nucleophilic acyl substitution, a broad class of reactions where a nucleophile displaces the hydroxyl group. libretexts.org This reaction proceeds via a tetrahedral intermediate after the nucleophilic attack on the electrophilic carbonyl carbon. libretexts.org Common transformations include esterification (reaction with an alcohol), amidation (reaction with an amine), and conversion to acid halides (reaction with reagents like thionyl chloride). libretexts.orglibretexts.org For these substitutions to occur, the hydroxyl group is typically converted into a better leaving group, for instance, by protonation of the carbonyl oxygen under acidic conditions. libretexts.org

While the carboxylic acid undergoes nucleophilic acyl substitution, the term "nucleophilic substitution" can also encompass conjugate additions, such as the Michael addition, on specific derivatives of this compound. The Michael reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comorganic-chemistry.org For this compound to act as a Michael acceptor, it must first be transformed into a derivative containing an activated alkene.

A relevant example involves the Michael addition to indenone systems, which can be considered cyclized analogues of this compound derivatives. For instance, research on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one, an α,β-unsaturated ketone, demonstrates its reactivity as a Michael acceptor. researchgate.net In this reaction, various nucleophiles, such as amines, can add across the double bond. The mechanism typically involves the formation of an enolate intermediate followed by protonation. masterorganicchemistry.com The stability of the resulting products and the potential for retro-Michael reactions are key considerations in these transformations. researchgate.net

The efficiency of Michael additions can be influenced by various factors, including the nature of the nucleophile, the substrate, and the catalyst used. Molecular iodine has been shown to be an effective catalyst for the aza-Michael addition of amines to α,β-unsaturated compounds. researchgate.net

Table 1: Michael Addition on an Indenone Derivative

| Michael Acceptor | Michael Donor (Nucleophile) | Catalyst/Conditions | Product Type | Key Finding |

|---|---|---|---|---|

| 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one | Amines (aliphatic and aromatic) | Molecular Iodine (I₂) / Room Temperature | Aza-Michael Adducts | Molecular iodine serves as an efficient catalyst for the conjugate addition of amines to the activated alkene of the indenone system. researchgate.net |

| α,β-unsaturated ketones | 3-methyl-1H-pyrazole | Organocatalyst | Chiral N-substituted pyrazoles | The reaction can proceed with high yields (up to 99%) and excellent enantioselectivities (90–92% ee). researchgate.net |

Condensation Reactions with the 3-Methylene Group of Related Analogues

Condensation reactions are chemical processes in which two molecules combine to form a larger molecule, with the simultaneous elimination of a smaller molecule, such as water. libretexts.orgebsco.com These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. For a methylene group (-CH₂-) to be sufficiently reactive to participate in condensation reactions, it typically needs to be "active," meaning it is positioned adjacent to one or more electron-withdrawing groups, such as carbonyl (C=O) groups. msu.edu

In its native form, the methylene group in the propanoyl side chain of this compound is not sufficiently activated for typical condensation reactions. However, related analogues, particularly cyclic structures derived from it, can possess highly reactive methylene groups. For example, intramolecular cyclization of this compound derivatives can lead to indanone structures. If further substituted, these indanones can feature an active methylene group.

A prominent example of condensation reactions involving active methylene compounds is the Knoevenagel condensation. nih.gov This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base. researchgate.net Analogues such as 3-formylchromone, which has an aldehyde group and a ring system that can be compared to cyclized derivatives of benzoic acid, readily react with active methylene compounds like malonic acid derivatives, barbituric acid, and 2,4-pentanedione. nih.gov

The mechanism of these reactions generally involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. researchgate.net Subsequent dehydration leads to the final condensation product. msu.edu

Table 2: Examples of Knoevenagel Condensation with Active Methylene Compounds

| Aldehyde/Ketone Substrate | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Formylchromone | Malonic acid | Pyridine | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid | nih.gov |

| 3-Formylchromone | Barbituric acid | Pyridine, reflux | 5-[(4-Oxo-4H-chromen-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione | nih.gov |

| 3-Formylchromone | 2,4-Pentanedione | Acetic anhydride, sodium acetate | 3-[(4-oxo-4H-1-benzopyran-3-yl)methylene]-pentanedione | nih.gov |

| Benzaldehyde | Ethyl cyanoacetate | Lipase in water-ethanol | Ethyl 2-cyano-3-phenylacrylate | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 3 Propanoylbenzoic Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for the analysis of 3-Propanoylbenzoic acid in complex matrices. ijnrd.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.org It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org

Methodologies for the HPLC analysis of this compound, often in the context of analyzing the drug ketoprofen (B1673614) and its impurities, have been well-documented. nih.govfda.gov.tw A common approach involves reverse-phase chromatography, which employs a non-polar stationary phase and a polar mobile phase. nih.gov

Key Parameters in HPLC Analysis of this compound:

| Parameter | Description |

| Stationary Phase | C18 columns are frequently used, offering a non-polar surface for interaction. nih.govfda.gov.tw |

| Mobile Phase | A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typical. nih.govscirp.org The pH of the mobile phase is often adjusted to an acidic value, such as 3.5, to ensure the carboxylic acid group is in its protonated form. nih.govscirp.org |

| Detection | UV spectrophotometric detection is commonly employed, with a detection wavelength typically set around 233 nm or 260 nm. nih.govscirp.org |

| Flow Rate | A flow rate of approximately 1.0 mL/min is often used to ensure good separation within a reasonable analysis time. nih.gov |

A specific HPLC method for the simultaneous determination of ketoprofen and its degradation products, including 3-acetylbenzophenone (B1664593) and 2-(3-carboxyphenyl) propionic acid, utilizes a Supelco Discovery C18 column. nih.gov The mobile phase consists of a mixture of acetonitrile, water, and phosphate buffer at pH 3.5 (40:58:2, v/v/v). nih.gov This method allows for a total analysis time of less than 10 minutes. nih.gov

Gas Chromatography (GC) Methodologies

Gas chromatography is a technique used to separate volatile organic compounds. gcms.cz However, due to the high polarity and low volatility of carboxylic acids like this compound, direct GC analysis can be challenging, often resulting in broad, asymmetrical peaks. colostate.edulmaleidykla.lt To overcome this, derivatization is a crucial step. gcms.czlmaleidykla.lt

Derivatization in GC Analysis:

Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis by increasing its volatility and thermal stability. gcms.czcolostate.edu Common derivatization techniques for carboxylic acids include:

Silylation: This involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. lmaleidykla.ltsigmaaldrich.com

Alkylation/Esterification: This method converts the carboxylic acid into a more volatile ester, such as a methyl ester. gcms.czcolostate.edu

The choice of derivatizing reagent depends on the specific functional groups present in the molecule. gcms.cz For carboxylic acids, silylation and esterification are the most common and effective approaches. gcms.czcolostate.edu

Typical GC System Parameters:

| Parameter | Description |

| Column | A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is often used. researchgate.net |

| Injector Temperature | A typical injector temperature is around 225 °C. sigmaaldrich.com |

| Detector | A Flame Ionization Detector (FID) is commonly used, with a temperature of about 250 °C. sigmaaldrich.com |

| Carrier Gas | Helium is a common carrier gas. sigmaaldrich.com |

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. chemguide.co.uk It is widely used for the structural elucidation and confirmation of compounds.

GC-MS Applications

When coupled with gas chromatography, mass spectrometry (GC-MS) provides a robust method for the identification of volatile compounds separated by the GC column. For carboxylic acids like this compound, derivatization is necessary before GC-MS analysis. acs.org

The mass spectrum of a derivatized compound will show a molecular ion peak corresponding to the mass of the derivatized molecule. The fragmentation pattern, which results from the breakup of the molecular ion, provides valuable information about the structure of the original molecule. chemguide.co.uklibretexts.org

LC-MS and Tandem MS (MS-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.com This technique is particularly useful for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization. mdpi.com

Tandem mass spectrometry (MS/MS) takes this a step further by performing multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.org This provides highly specific structural information. wikipedia.org

In the context of analyzing ketoprofen and its impurities, LC-MS/MS is a highly sensitive and specific method. uobaghdad.edu.iqnih.gov For instance, in the analysis of ketoprofen, the transition of the precursor ion at m/z 253.00 to the product ion at m/z 209.00 is often monitored. uobaghdad.edu.iqnih.gov

Probable Fragmentation of a Related Compound:

Analysis of 1-(3-benzoylphenyl)ethanone, an impurity related to ketoprofen, by tandem mass spectrometry showed a protonated molecular ion at m/z 225. mdpi.com The fragmentation of this ion produced several key product ions, providing insights into its structure. mdpi.com

| Precursor Ion (m/z) | Product Ions (m/z) | Corresponding Fragments |

| 225 | 147, 119, 105, 91, 77 | C₉H₇O₂⁺, C₈H₇O⁺, C₇H₅O⁺, C₇H₇⁺, C₆H₅⁺ |

This data is for a related compound and illustrates the type of information obtained from MS-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. hebmu.edu.cn Both ¹H NMR and ¹³C NMR are used to characterize this compound and its derivatives. researchgate.net

For example, in the characterization of 1-(3-benzoylphenyl)ethanone, ¹H NMR and ¹³C NMR were used to confirm its structure. mdpi.comresearchgate.net The chemical shifts observed in the NMR spectra are indicative of the electronic environment of each proton and carbon atom in the molecule. msu.edu

¹³C NMR Data for 3-Benzoylpropionic Acid:

While a complete dataset for this compound was not available in the searched literature, data for the closely related 3-Benzoylpropionic acid provides insight into the expected chemical shifts.

| Carbon Atom | Chemical Shift (ppm) |

| C=O (ketone) | ~198 |

| C=O (acid) | ~178 |

| Aromatic C (quaternary) | ~138, ~137 |

| Aromatic CH | ~133, ~129, ~128 |

| CH₂ (alpha to ketone) | ~34 |

| CH₂ (alpha to acid) | ~28 |

Note: This data is for 3-Benzoylpropionic acid and serves as an illustrative example.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key features for this compound include an exceptionally broad O-H stretching band from the carboxylic acid dimer, and two distinct C=O stretching bands for the ketone and carboxylic acid carbonyls. spectroscopyonline.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric bonds. researchgate.net The aromatic ring vibrations are typically strong in the Raman spectrum, providing a clear fingerprint for the benzene (B151609) core. chemicalbook.com The C=O stretching vibrations are also readily observed.

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy |

| 3300 - 2500 | O-H stretch (carboxylic acid dimer) | IR (very broad, strong) |

| 3100 - 3000 | C-H stretch (aromatic) | IR (medium) |

| 2980 - 2850 | C-H stretch (aliphatic) | IR (medium) |

| ~1710 | C=O stretch (carboxylic acid) | IR (strong), Raman (medium) |

| ~1690 | C=O stretch (ketone) | IR (strong), Raman (medium) |

| 1600, 1450 | C=C stretch (aromatic ring) | IR (medium), Raman (strong) |

| 1320 - 1210 | C-O stretch (carboxylic acid) | IR (strong) |

| ~920 | O-H bend (out-of-plane) | IR (broad, medium) |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. ijcce.ac.ir For this compound, single-crystal XRD analysis would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, it would elucidate the intermolecular interactions, such as the hydrogen-bonding patterns between the carboxylic acid groups, which typically form dimeric structures. nih.gov

Theoretical and Computational Chemistry Studies on 3 Propanoylbenzoic Acid

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the distribution of electrons within a molecule.

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

For 3-propanoylbenzoic acid, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the carboxyl and propanoyl groups, which are rich in electron density. The LUMO, conversely, would likely be distributed over the carbonyl carbons and the aromatic ring, representing the regions most susceptible to nucleophilic attack.

Illustrative Data Table: Frontier Molecular Orbital Energies of a Substituted Benzoic Acid (Note: The following data is illustrative for a generic substituted benzoic acid and not specific to this compound. It is intended to demonstrate the typical output of such a computational analysis.)

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 5.10 |

This interactive table demonstrates that a significant energy gap would suggest that this compound is a relatively stable molecule. The specific energies of the HOMO and LUMO would be influenced by the electron-withdrawing nature of the propanoyl and carboxyl groups, which would lower the energy of both orbitals compared to unsubstituted benzene.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis is particularly useful for quantifying the extent of electron delocalization, also known as hyperconjugation, which contributes to molecular stability.

Illustrative Data Table: NBO Analysis of Key Donor-Acceptor Interactions (Note: This table presents hypothetical data for this compound to illustrate the typical findings of an NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O (carboxyl) | π(C=O) (carboxyl) | 25.5 |

| LP(1) O (propanoyl) | π(C=O) (propanoyl) | 22.1 |

| π(C-C) (ring) | π*(C-C) (ring) | 18.9 |

The stabilization energies (E(2)) in this illustrative table quantify the strength of the electronic delocalization. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, including any transition states and intermediates. This provides valuable insights into reaction kinetics and thermodynamics.

For this compound, computational studies could be employed to investigate a variety of reactions. For example, the mechanism of its synthesis, such as the Friedel-Crafts acylation of benzoic acid, could be modeled to understand the regioselectivity and the role of the catalyst. Similarly, reactions involving the carboxyl group, such as esterification or decarboxylation, could be studied. DFT calculations have been used to investigate the decarboxylation of benzoic acid, exploring different pathways including metal-catalyzed, radical, and oxidative mechanisms. ajgreenchem.com Another study used DFT to explore the reaction pathways for the oxidation of a related compound to a hydroxyl benzoic acid, identifying exothermic steps and high energy barriers. ccspublishing.org.cn

The modeling would involve calculating the energies of the reactants, products, and any proposed transition states. The activation energy for each step can then be determined, providing a quantitative measure of the reaction rate. These computational approaches can also shed light on the role of solvents and catalysts in influencing the reaction mechanism.

Intermolecular Interactions and Supramolecular Architectures

The way in which molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. These intermolecular interactions are primarily non-covalent and include hydrogen bonding, π-π stacking, and van der Waals forces.

The most significant intermolecular interaction in this compound is expected to be the hydrogen bonding between the carboxylic acid groups. Like many carboxylic acids, it is likely to form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of O-H···O hydrogen bonds. koreascience.krresearchgate.net

Beyond this primary hydrogen bonding motif, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a role in the crystal packing. The propanoyl group, with its carbonyl oxygen, could also participate in weaker C-H···O hydrogen bonds.

Applications of 3 Propanoylbenzoic Acid and Its Derivatives in Chemical Synthesis and Materials Science Non Clinical Focus

Role as Precursors in Complex Organic Molecule Synthesis

3-Propanoylbenzoic acid and its close analogs are valuable starting materials for the synthesis of more intricate and often biologically relevant molecules. The presence of two distinct functional groups allows for sequential and selective reactions, enabling the construction of complex scaffolds.

One notable application is in the synthesis of flavone (B191248) derivatives. For instance, derivatives of this compound are key intermediates in the preparation of 3-methylflavone-8-carboxylic acid derivatives. google.com These compounds are recognized for their potential pharmacological activities. The synthesis pathway often involves the transformation of the propanoyl group and subsequent cyclization reactions to form the core flavone structure.

Furthermore, the general class of β-aroylpropionic acids, to which this compound belongs, are well-established precursors for a variety of complex structures. Their utility is demonstrated in multi-step syntheses where the keto and carboxylic acid functionalities are manipulated to introduce new stereocenters and build complex ring systems.

Table 1: Examples of Complex Molecules Synthesized from this compound Analogs

| Precursor Class | Synthesized Molecule Class | Significance |

| This compound derivatives | 3-Methylflavone-8-carboxylic acid derivatives | Intermediates for pharmacologically active compounds google.com |

| β-Aroylpropionic acids | Substituted pyridazinones | Core structures in medicinal chemistry |

Development of Novel Linkers and Reagents (e.g., Covalent Linkers)

The bifunctional nature of this compound makes it an attractive scaffold for the design of novel linkers and chemical reagents. The carboxylic acid can be readily converted into an activated ester or amide, while the ketone provides a handle for further modification or for specific interactions.

While specific examples detailing this compound as a covalent linker are not extensively documented in publicly available literature, the principles of linker design suggest its potential. The carboxylic acid moiety can be used to attach the linker to a molecule of interest, such as a protein or a solid support, through amide bond formation. The propanoyl group can then be further functionalized, for example, by converting the ketone to a different reactive group, which can then form a covalent bond with a target molecule. This dual functionality is a key characteristic of heterobifunctional linkers used in bioconjugation and drug delivery systems.

Research into New Materials with Enhanced Properties or Functionalities

The application of benzoic acid derivatives in materials science is an expanding field of research. The rigid aromatic ring of this compound can impart thermal stability and mechanical strength to polymers, while the carboxylic acid and ketone groups offer sites for polymerization and cross-linking.

Although specific polymers derived solely from this compound are not widely reported, the use of structurally related monomers provides insight into its potential. For instance, dicarboxylic acids are fundamental building blocks for condensation polymers such as polyesters and polyamides. It is conceivable that derivatives of this compound, where the propanoyl group is modified to a second carboxylic acid, could be employed as monomers. Such polymers might exhibit unique properties due to the presence of the keto group along the polymer backbone, which could be used for post-polymerization modification or to influence the material's physical properties.

Research has shown that benzoic acid-containing polymers can be designed to have specific functionalities. For example, polyimides synthesized from diamino benzoic acid exhibit high thermal stability. While not a direct application of this compound, this demonstrates the utility of the benzoic acid moiety in creating robust materials.

Intermediates in the Synthesis of Heterocyclic Compounds

One of the most significant applications of this compound and related β-aroylpropionic acids is in the synthesis of heterocyclic compounds. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.

A prominent example is the synthesis of pyridazinones. β-Aroylpropionic acids react with hydrazine (B178648) hydrate (B1144303) in a condensation reaction to form 6-aryl-4,5-dihydropyridazin-3(2H)-ones. This reaction is a straightforward and efficient method for constructing the pyridazinone ring system. The resulting compounds can serve as scaffolds for further chemical elaboration to produce a wide array of derivatives with diverse properties.

The general reaction scheme is as follows:

this compound analog + Hydrazine → 6-Aryl-4,5-dihydropyridazin-3(2H)-one + Water

This synthetic route is valuable for accessing a class of heterocycles that are of significant interest in medicinal chemistry.

Table 2: Heterocyclic Synthesis from β-Aroylpropionic Acids

| Reactant 1 | Reactant 2 | Product | Heterocyclic Core |

| β-Aroylpropionic acid | Hydrazine hydrate | 6-Aryl-4,5-dihydropyridazin-3(2H)-one | Pyridazinone |

Applications in Catalysis Research

The carboxylic acid group in this compound can act as a ligand for metal ions, suggesting its potential use in the development of new catalysts. Metal complexes incorporating carboxylate ligands are widely used in various catalytic transformations.

While specific catalytic systems based on this compound are not extensively detailed, the broader class of benzoic acid derivatives has been explored in catalysis. For example, benzoic acid itself can act as an organocatalyst for certain polymerization reactions. It is plausible that the electronic properties of the propanoyl substituent could modulate the acidity of the carboxylic acid and, in turn, its catalytic activity.

Furthermore, transition metal complexes with carboxylate ligands are known to catalyze a range of reactions, including oxidations, reductions, and cross-coupling reactions. The coordination of a metal center to the carboxylate of this compound could lead to catalysts where the keto group can also play a role, either by influencing the electronic environment of the metal or by providing a secondary coordination site.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Propanoylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., PdCl₂) with aryl halides and boron-containing intermediates. For example, 3-iodobenzoic acid can react with phenylboronic acid under basic conditions (e.g., NaOH) to yield this compound analogs . Key variables affecting yield include catalyst efficiency (e.g., Pd loading), temperature (optimized between 60–80°C), and stoichiometric ratios of reactants. Lower yields may arise from incomplete coupling or side reactions, necessitating purification via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming proton environments and carbonyl group positioning. For instance, the benzoic acid moiety typically shows a downfield-shifted proton signal near δ 12–13 ppm (COOH). High-Performance Liquid Chromatography (HPLC) with UV detection (λ ≈ 254 nm) quantifies purity, while Fourier-Transform Infrared Spectroscopy (FTIR) verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., exact mass 164.0473 g/mol for C₁₀H₁₀O₃) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles. Waste containing this compound must be segregated, neutralized (e.g., with sodium bicarbonate), and disposed via licensed hazardous waste contractors. Spills should be contained with inert absorbents (e.g., vermiculite) and reported per institutional guidelines .

Advanced Research Questions

Q. How should researchers address discrepancies in reported synthetic yields of this compound across studies?

- Methodological Answer : Conduct a systematic comparison of reaction parameters (e.g., solvent polarity, catalyst type, and reaction time) using statistical tools like ANOVA to identify outliers. For example, PdCl₂ may underperform compared to Pd(PPh₃)₄ in polar aprotic solvents like DMF due to ligand stability. Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables. Contradictory data should be contextualized with literature reviews to identify methodological gaps .

Q. What strategies are effective in designing stability studies for this compound under varying environmental conditions?

- Methodological Answer : Accelerated stability testing can be performed using ICH Q1A guidelines. Expose the compound to stressors:

- Thermal : 40–60°C for 4–8 weeks.

- Hydrolytic : pH 1–13 buffers at 25°C.

- Oxidative : 3% H₂O₂.

Monitor degradation via HPLC-MS to identify breakdown products (e.g., decarboxylated derivatives). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions (20°C, dry environment) .

Q. How can systematic reviews be applied to synthesize existing literature on this compound’s pharmacological potential?

- Methodological Answer : Follow PRISMA guidelines to screen studies for inclusion/exclusion criteria (e.g., in vitro/vivo models, dose-response data). Extract data on bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) and assess bias using Cochrane Risk of Bias Tool. Meta-analysis can quantify effect sizes, while narrative synthesis highlights mechanisms (e.g., COX-2 inhibition). Gaps, such as limited toxicity profiles, should guide future research priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.